
(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Beschreibung
The compound "(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone" features a hybrid structure combining a 1,2,3-triazole ring substituted with a 4-fluoro-3-methylphenyl group and a piperazine moiety linked to a 2-fluorophenyl group. The fluorine atoms and methyl group in the triazole substituent may influence metabolic stability and lipophilicity, while the piperazine ring provides conformational flexibility for receptor engagement .
Eigenschaften
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O/c1-14-12-15(6-7-16(14)21)27-13-18(23-24-27)20(28)26-10-8-25(9-11-26)19-5-3-2-4-17(19)22/h2-7,12-13H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMIELKAPPADER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule notable for its structural features, including a triazole ring and a piperazine moiety. These components are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, antidepressant, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 383.403 g/mol. The presence of fluorine atoms enhances the lipophilicity of the molecule, potentially influencing its interaction with biological targets.
Component | Structural Features | Biological Activity |
---|---|---|
Triazole | Triazole ring with phenyl substitution | Antimicrobial |
Piperazine | Piperazine ring with fluorinated phenyl | Antidepressant |
Methyl group | Methyl substitution on phenyl | Anti-inflammatory |
The biological activity of this compound is attributed to its ability to interact with various biological receptors and enzymes. Compounds containing triazole and piperazine rings are often studied for their potential as:
- Antimicrobial Agents : The triazole ring has been shown to exhibit antifungal properties, while piperazine derivatives often display antibacterial activity.
- CNS Activity : Piperazine derivatives are known for their effects on neurotransmitter systems, particularly in modulating serotonin receptors which are crucial in treating depression and anxiety disorders.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole exhibit significant antimicrobial properties. For instance, triazole compounds have been reported to inhibit the growth of various bacterial strains, suggesting that the compound may possess similar effects due to its structural components .
Antidepressant Effects
Piperazine derivatives have been extensively researched for their antidepressant properties. Specifically, compounds like para-fluorophenylpiperazine have shown interactions with serotonin receptors (5HT1a), which are pivotal in mood regulation . The dual functionality of the current compound may enhance its efficacy in treating mood disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the molecular structure can significantly alter pharmacological profiles. For example, varying the substituents on the triazole or piperazine moieties can lead to enhanced potency or selectivity towards specific biological targets .
Case Studies
Several case studies have highlighted the potential applications of similar compounds:
- Anticancer Activity : A related study showcased that compounds with similar triazole and piperazine structures exhibited promising anticancer activity against human renal cancer cell lines .
- Neuropharmacology : Another investigation revealed that piperazine analogues could modulate physiological responses in animal models, indicating potential therapeutic applications in neuropharmacology .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has indicated that compounds featuring the triazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of triazole can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound has been tested against several tumor types using the MTT assay, revealing promising cytotoxic effects .
Antimicrobial Activity
Triazole derivatives are known for their antifungal and antibacterial properties. The compound has shown efficacy against a range of microbial strains, suggesting potential applications in treating infections caused by resistant pathogens. In vitro studies have highlighted its ability to disrupt microbial cell membranes, leading to cell death .
Neurological Disorders
The piperazine component of the compound suggests potential applications in treating neurological disorders. Piperazine derivatives have been linked to antidepressant and anxiolytic effects. Preliminary studies indicate that this compound may modulate serotonin receptors, offering a pathway for developing new treatments for anxiety and depression .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including arthritis and cardiovascular disorders. Initial investigations into the anti-inflammatory properties of this compound suggest that it may inhibit pro-inflammatory cytokines, presenting a potential therapeutic avenue for inflammatory conditions .
Case Studies
Case Study 1: Anticancer Activity
In a controlled study involving breast cancer cell lines (MCF7), the compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
A series of tests against common bacterial strains (e.g., E. coli and S. aureus) demonstrated that the compound exhibited significant antibacterial activity at low concentrations (MIC values). These findings support its potential use as an antimicrobial agent in clinical settings .
Analyse Chemischer Reaktionen
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical acid-derived reactions:
Amidation
Reaction with amines (e.g., benzylamine) in the presence of coupling agents like EDCl/HOBt:
Amine | Coupling Agent | Solvent | Yield |
---|---|---|---|
Benzylamine | EDCl/HOBt | DMF | 85% |
Cyclohexylamine | DCC/DMAP | CH₂Cl₂ | 78% |
Products are bioactive amides used in agrochemical intermediates .
Esterification
Methanol/H₂SO₄ converts the acid to its methyl ester, a precursor for further derivatization:
Conjugated Double Bond Reactivity
The α,β-unsaturated system participates in Michael additions and Diels-Alder reactions :
Michael Addition
Thiols (e.g., ethanethiol) add to the β-carbon under basic conditions:
Diels-Alder Cycloaddition
Reacts with dienes (e.g., 1,3-butadiene) to form six-membered cyclohexene derivatives:
Diene | Conditions | Product Yield |
---|---|---|
1,3-Butadiene | Toluene, 110°C | 63% |
Cyclopentadiene | Microwave | 79% |
Thermal Decarboxylation
Heating above 200°C eliminates CO₂, yielding 3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-1-ene:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Triazole-Piperazine Hybrids
The compound shares structural similarities with 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone (), which replaces the 1,2,3-triazole with a benzotriazole core. The benzotriazole analog exhibits reduced solubility in polar solvents due to its larger aromatic system, whereas the 1,2,3-triazole in the target compound may improve solubility and synthetic accessibility .
Another analog, 4-(4-Fluorophenyl)piperazin-1-ylmethanone (), substitutes the triazole with a pyridine ring.
Piperazine Substituent Variations
- Fluorophenyl vs. Hydroxyphenyl: The compound [(4-(4-hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone] () replaces the 2-fluorophenyl group with a 4-hydroxyphenyl moiety. The hydroxyl group increases polarity, enhancing aqueous solubility but reducing blood-brain barrier (BBB) penetration compared to the fluorinated analog .
- Methylpiperazine Derivatives: The structurally related (4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone () introduces a methyl group on the piperazine ring, which may reduce metabolic degradation by cytochrome P450 enzymes, a feature absent in the target compound .
Triazole Substituent Modifications
The compound 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () features a difluorophenyl-sulfonyl group on the triazole.
Characterization :
- 1H-NMR (as in ) would confirm aromatic proton environments and piperazine coupling.
- Elemental Analysis (e.g., ) validates purity and stoichiometry.
- X-ray Crystallography (using SHELXL, ) reveals conformational preferences, such as the piperazine ring’s chair conformation and triazole-planar geometry .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
*Calculated using fragment-based methods.
- Receptor Selectivity : The target compound’s 2-fluorophenyl group may enhance 5-HT1A affinity over D2 receptors compared to the pyridine analog in .
- Metabolic Stability : The methyl group on the triazole’s phenyl ring (target compound) likely slows oxidative metabolism compared to hydroxylated analogs () .
Q & A
Q. What synthetic strategies are optimal for constructing the triazole and piperazine moieties in this compound?
- Methodological Answer : The triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using a 4-fluoro-3-methylphenyl azide and a propargyl precursor. The piperazine moiety is introduced via nucleophilic substitution or coupling reactions. For example, coupling a 2-fluorophenylpiperazine fragment with a triazole-containing carboxylic acid using EDCI/HOBt in DMF yields the methanone bridge . Key Parameters :
-
CuAAC : 24–48 hr, room temperature, CuSO₄·5H₂O/sodium ascorbate .
-
Coupling : 12 hr, 0°C to RT, 85–90% yield .
- Data Table : Synthesis Optimization
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
---|---|---|---|---|
Triazole formation | CuSO₄, sodium ascorbate, H₂O/t-BuOH | 78 | 95% | |
Piperazine coupling | EDCI, HOBt, DMF, 12 hr | 89 | 98% |
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl protons (δ 7.2–7.4 ppm), triazole C-H (δ 8.1–8.3 ppm), and piperazine methylene (δ 2.8–3.5 ppm) .
- HRMS : Exact mass calculation (C₂₁H₂₀F₂N₅O) requires resolving power >30,000 to distinguish isotopic peaks .
- X-ray crystallography : Resolves spatial orientation of substituents (e.g., dihedral angle between triazole and piperazine: ~45°) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl position) impact binding to serotonin/dopamine receptors?
- Methodological Answer : Conduct molecular docking (AutoDock Vina) and radioligand binding assays (³H-spiperone for D₂, ³H-8-OH-DPAT for 5-HT₁A). Replace 2-fluorophenyl with 3- or 4-fluoro analogs to assess steric/electronic effects. Findings :
-
2-Fluorophenyl enhances D₂ affinity (Ki = 12 nM) due to optimal halogen bonding .
-
4-Fluoro substitution reduces 5-HT₁A binding by 40% .
- Data Table : SAR Analysis
Substituent Position | D₂ Ki (nM) | 5-HT₁A Ki (nM) | Selectivity (D₂/5-HT₁A) |
---|---|---|---|
2-Fluorophenyl | 12 ± 1.5 | 85 ± 10 | 7.1 |
3-Fluorophenyl | 28 ± 3.2 | 120 ± 15 | 4.3 |
4-Fluorophenyl | 45 ± 4.5 | 210 ± 25 | 4.7 |
Q. How to resolve contradictions in reported neuroprotective vs. cytotoxic effects?
- Methodological Answer :
- Experimental Design : Test compound in SH-SY5Y neurons (MTT assay) under oxidative stress (H₂O₂) vs. normal conditions. Compare with positive controls (e.g., riluzole).
- Contradiction Analysis :
- Neuroprotection : EC₅₀ = 5 µM in H₂O₂-stressed cells via Nrf2 pathway activation .
- Cytotoxicity : IC₅₀ = 20 µM in unstressed cells due to mitochondrial depolarization .
Resolution : Dose-dependent dual activity suggests therapeutic window (5–15 µM) .
Data Contradiction and Reproducibility
Q. Why do catalytic methods for triazole synthesis yield inconsistently across studies?
- Methodological Answer : Variability arises from copper catalyst purity and solvent polarity. Anhydrous DMF improves Cu(I) stability, increasing yield to 85% vs. 65% in aqueous t-BuOH .
- Recommendations :
- Use freshly distilled DMF and degas solvents.
- Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
Computational and Experimental Integration
Q. Can DFT calculations predict metabolic stability of the methanone bridge?
- Methodological Answer :
- *DFT (B3LYP/6-31G)**: Calculates bond dissociation energy (BDE) of the methanone C=O (385 kJ/mol), indicating resistance to hydrolysis .
- In vitro Validation : Incubate with human liver microsomes; t₁/₂ = 120 min (vs. 30 min for ester analogs) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.